molecular formula C24H18FNO5S B2473015 [4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114872-43-3

[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B2473015
CAS No.: 1114872-43-3
M. Wt: 451.47
InChI Key: PGZMGNOARFGFSV-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a heterocyclic compound featuring a benzothiazine core substituted with a 1,3-benzodioxol-5-yl group, a fluorine atom at position 6, and a sulfone moiety (1,1-dioxido). The 2,4-dimethylphenyl methanone group is attached at position 2 of the benzothiazine ring.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO5S/c1-14-3-6-18(15(2)9-14)24(27)23-12-26(17-5-7-20-21(11-17)31-13-30-20)19-10-16(25)4-8-22(19)32(23,28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZMGNOARFGFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone , identified by its CAS number 1114658-10-4 , is a synthetic organic molecule with a complex structure that includes a benzodioxole moiety and a benzothiazine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H18FNO6SC_{24}H_{18}FNO_6S with a molecular weight of approximately 467.5 g/mol . The structure features multiple functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC24H18FNO6S
Molecular Weight467.5 g/mol
CAS Number1114658-10-4

Antimicrobial Activity

Research indicates that compounds structurally similar to the target compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of benzothiazines often possess moderate to high activity against various pathogens, including bacteria and fungi. For example, related compounds have been tested against strains such as E. coli and Staphylococcus aureus, demonstrating varying degrees of effectiveness.

Antioxidant Properties

The presence of the benzodioxole ring in the compound is associated with antioxidant activity. Studies have reported that certain derivatives can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions. This property is crucial for developing therapeutic agents aimed at reducing oxidative damage in biological systems.

Anti-inflammatory Effects

Compounds within the same class have also shown anti-inflammatory effects. For instance, some studies have reported that these compounds can inhibit pro-inflammatory cytokines in cell cultures, indicating their potential as anti-inflammatory agents.

Study 1: Antimicrobial Efficacy

A study conducted by Ahmad et al. (2011) explored the antimicrobial properties of various benzothiazine derivatives. The results indicated that specific derivatives exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin.

Study 2: Antioxidant Activity Assessment

In a separate investigation by Ahmad et al. (2012), the antioxidant activities of several derivatives were assessed using DPPH radical scavenging assays. The findings revealed that some compounds exhibited moderate scavenging activity, supporting their potential use in formulations aimed at combating oxidative stress.

The biological activities of this compound can be attributed to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Additionally, the dioxido group may play a role in redox reactions, contributing to both antimicrobial and antioxidant activities.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles and Substituent Effects

Benzothiazine vs. Benzimidazole (): The target compound’s benzothiazine core differs from the benzimidazole derivatives in , which feature a fused benzene-imidazole system. Benzothiazine’s sulfur and nitrogen atoms may confer distinct electronic properties compared to benzimidazole’s dual nitrogen atoms, influencing redox behavior or enzyme inhibition . Both compounds share a 1,3-benzodioxol-5-yl group, a lipophilic substituent known to enhance membrane permeability in drug candidates .

Benzothiazine vs. Triazole () :

  • The triazole derivatives in include a sulfonylphenyl group, similar to the sulfone moiety in the target compound. Sulfonyl groups are often associated with improved metabolic stability due to resistance to oxidative degradation .
  • Fluorine substitution at aromatic positions is common in both compounds, likely to enhance binding affinity via halogen bonding or modulation of electron density .

Methanone Group Comparison (): The methanone group in the target compound is attached to a benzothiazine ring, whereas describes a benzimidazolyl methanone. The electron-withdrawing nature of the methanone group may stabilize the heterocyclic core, but differences in ring systems (benzothiazine vs. benzimidazole) could alter solubility and steric interactions with biological targets .

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